5-Hepten-2-ol, 3,6-dimethyl-, propanoate

Catalog No.
S14497806
CAS No.
63270-18-8
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hepten-2-ol, 3,6-dimethyl-, propanoate

CAS Number

63270-18-8

Product Name

5-Hepten-2-ol, 3,6-dimethyl-, propanoate

IUPAC Name

3,6-dimethylhept-5-en-2-yl propanoate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-6-12(13)14-11(5)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3

InChI Key

JGCNEUQIMYRBBG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(C)CC=C(C)C

5-Hepten-2-ol, 3,6-dimethyl-, propanoate, also known as 2,6-dimethyl-5-heptenal propanoate, is an organic compound characterized by its unique structure and functional properties. It has a molecular formula of C₁₁H₂₁O₂ and a molecular weight of approximately 183.29 g/mol. The compound features a heptene backbone with a double bond between the second and third carbon atoms, along with a propanoate ester functional group. This structure contributes to its reactivity and potential applications in various fields, including fragrance and flavor industries.

The chemical behavior of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate is influenced by its unsaturated nature and the presence of the ester group. Key reactions include:

  • Esterification: The reaction of this alcohol with carboxylic acids can lead to the formation of various esters.
  • Hydrolysis: In aqueous environments or under acidic conditions, the ester can hydrolyze back to the corresponding alcohol and acid.
  • Addition Reactions: The double bond can undergo addition reactions with halogens or hydrogen halides, leading to halogenated products or saturated compounds.

The synthesis of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate can be achieved through several methods:

  • Grignard Reaction: Using Grignard reagents derived from halogenated hydrocarbons to react with carbonyl compounds.
  • Aldol Condensation: Condensation reactions between aldehydes or ketones can yield longer-chain compounds that can be further modified.
  • Esterification: Reacting 5-hepten-2-ol with propanoic acid under acidic conditions to form the desired ester.

For instance, one method involves starting from 6-methyl-5-heptene-2-one and converting it through a series of reactions including halogenation and subsequent esterification .

5-Hepten-2-ol, 3,6-dimethyl-, propanoate finds applications in various industries:

  • Fragrance Industry: Due to its pleasant scent profile, it is used in perfumes and scented products.
  • Food Industry: Acts as a flavoring agent in food products.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Several compounds share structural similarities with 5-Hepten-2-ol, 3,6-dimethyl-, propanoate. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
6-Methyl-5-hepten-2-oneUnsaturated ketoneExhibits strong odor; used as a flavoring agent
2-Methyl-4-pentenalUnsaturated aldehydeKnown for its fruity aroma; used in perfumes
Ethyl heptanoateSaturated esterCommonly used as a flavoring agent
Methyl heptenoateUnsaturated esterUsed in cosmetic formulations
Propyl heptanoateSaturated esterUtilized for its sweet scent in food applications

The uniqueness of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate lies in its specific combination of unsaturation and functional groups that provide distinct sensory properties while allowing for versatile chemical reactivity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Heavy Atom Count

14

General Manufacturing Information

5-Hepten-2-ol, 3,6-dimethyl-, 2-propanoate: INACTIVE

Dates

Last modified: 08-10-2024

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